Cas no 465529-65-1 (4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one)

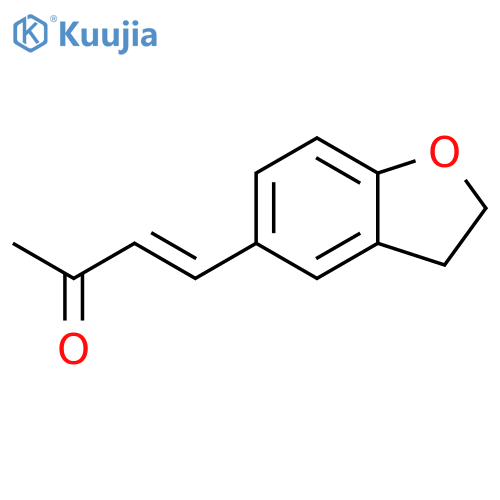

465529-65-1 structure

商品名:4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one

4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one 化学的及び物理的性質

名前と識別子

-

- 3-Buten-2-one, 4-(2,3-dihydro-5-benzofuranyl)-, (3E)-

- 4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one

-

- インチ: 1S/C12H12O2/c1-9(13)2-3-10-4-5-12-11(8-10)6-7-14-12/h2-5,8H,6-7H2,1H3/b3-2+

- InChIKey: TXCGGUBGDKVIPX-NSCUHMNNSA-N

- ほほえんだ: CC(=O)/C=C/C1=CC=C2OCCC2=C1

計算された属性

- せいみつぶんしりょう: 188.083729621g/mol

- どういたいしつりょう: 188.083729621g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 26.3Ų

4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345329-1g |

4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one |

465529-65-1 | 98% | 1g |

¥22826.00 | 2024-05-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345329-250mg |

4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one |

465529-65-1 | 98% | 250mg |

¥24494.00 | 2024-05-12 | |

| Enamine | EN300-1827840-5.0g |

4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one |

465529-65-1 | 5g |

$3065.0 | 2023-06-03 | ||

| Enamine | EN300-1827840-1.0g |

4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one |

465529-65-1 | 1g |

$1057.0 | 2023-06-03 | ||

| Enamine | EN300-1827840-5g |

4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one |

465529-65-1 | 5g |

$1406.0 | 2023-09-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345329-50mg |

4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one |

465529-65-1 | 98% | 50mg |

¥19180.00 | 2024-05-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345329-500mg |

4-(2,3-Dihydrobenzofuran-5-yl)but-3-en-2-one |

465529-65-1 | 98% | 500mg |

¥21902.00 | 2024-05-12 | |

| Enamine | EN300-1827840-0.1g |

4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one |

465529-65-1 | 0.1g |

$427.0 | 2023-09-19 | ||

| Enamine | EN300-1827840-0.25g |

4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one |

465529-65-1 | 0.25g |

$447.0 | 2023-09-19 | ||

| Enamine | EN300-1827840-10g |

4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one |

465529-65-1 | 10g |

$2085.0 | 2023-09-19 |

4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one 関連文献

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

465529-65-1 (4-(2,3-dihydro-1-benzofuran-5-yl)but-3-en-2-one) 関連製品

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量